REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][OH:9])=[CH:4][CH:3]=1.Br[CH2:11][C:12](=O)[C:13]([O:15][CH2:16][CH3:17])=[O:14]>COCCOC>[OH:9][CH2:8][C:5]1[CH:4]=[CH:3][C:2]2[N:7]([CH:11]=[C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[N:1]=2)[CH:6]=1
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=N1)CO
|
Name
|
|
Quantity
|
1.03 g
|
Type
|
reactant
|
Smiles
|
BrCC(C(=O)OCC)=O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir at room temperature for 16 h
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
WASH
|
Details
|
washed once with Et2O
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
all solvent removed in vacuo
|
Type
|
ADDITION
|
Details
|
Aqueous K2CO3 was added to the residue
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracts were dried (MgSO4)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
OCC=1C=CC=2N(C1)C=C(N2)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.793 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |